1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl groups, and a chlorobenzoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) involves several steps. One common method includes the reaction of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as copper or palladium. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The bromine and chlorobenzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the pyrazole ring and the chlorobenzoyl group allows it to form strong interactions with amino acid residues in the active sites of enzymes. This can lead to the inhibition of enzyme activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) stands out due to its unique combination of substituents. Similar compounds include:
4-Bromo-1H-pyrazole: Used as a starting material for the synthesis of various pharmaceutical compounds.
3,5-Dimethylpyrazole: Known for its applications in coordination chemistry and as a ligand in metal complexes.
4-Chlorobenzoyl hydrazide: Used in the synthesis of hydrazone derivatives with potential biological activities.
These compounds share some structural similarities but differ in their specific substituents and resulting chemical properties, making each one unique in its applications and reactivity.
Properties
Molecular Formula |
C21H18BrClN4O3 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H18BrClN4O3/c1-13-20(22)14(2)27(26-13)12-19(28)25-24-11-15-4-3-5-18(10-15)30-21(29)16-6-8-17(23)9-7-16/h3-11H,12H2,1-2H3,(H,25,28)/b24-11+ |
InChI Key |
NBBAGCPVCRUXAD-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.